molecular formula C4H6O4 B094759 Diacetyl peroxide CAS No. 110-22-5

Diacetyl peroxide

Cat. No.: B094759
CAS No.: 110-22-5
M. Wt: 118.09 g/mol
InChI Key: ZQMIGQNCOMNODD-UHFFFAOYSA-N
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Description

Diacetyl peroxide, also known as acetic peroxyanhydride, is an organic peroxide with the chemical formula (CH₃CO₂)₂. It appears as a white solid or oily liquid with a sharp odor. This compound is known for its explosive properties and is often used in solution form, such as in dimethyl phthalate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetyl peroxide is typically synthesized by combining hydrogen peroxide with excess acetic anhydride. During this process, peracetic acid acts as an intermediate . The reaction can be represented as follows:

2CH3COOH+H2O2(CH3CO2)2+2H2O2 CH₃COOH + H₂O₂ → (CH₃CO₂)₂ + 2 H₂O 2CH3​COOH+H2​O2​→(CH3​CO2​)2​+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced by treating glacial acetic acid with barium peroxide in anhydrous diethyl ether . This method was first discovered by Benjamin Collins Brodie in 1858 .

Chemical Reactions Analysis

Types of Reactions: Diacetyl peroxide undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.

    Reduction: Although less common, it can participate in reduction reactions under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and acetic anhydride.

    Reduction: Specific reducing agents may be required, depending on the desired reaction.

    Substitution: Nucleophiles such as amines or alcohols can be used.

Major Products Formed:

    Oxidation: The major products are typically oxidized organic compounds.

    Reduction: Reduced organic compounds are formed.

    Substitution: Substituted organic compounds are the primary products.

Scientific Research Applications

Diacetyl peroxide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Diacetyl Peroxide: this compound is unique due to its specific reactivity and the ability to generate acetyl radicals. This makes it particularly useful in certain oxidation and polymerization reactions where other peroxides may not be as effective .

Properties

IUPAC Name

acetyl ethaneperoxoate
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InChI

InChI=1S/C4H6O4/c1-3(5)7-8-4(2)6/h1-2H3
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InChI Key

ZQMIGQNCOMNODD-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OOC(=O)C
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Molecular Formula

C4H6O4
Record name DIACETYL PEROXIDE
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DSSTOX Substance ID

DTXSID4059384
Record name Peroxide, diacetyl
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Molecular Weight

118.09 g/mol
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Physical Description

The pure compound consists of colorless crystals melting at 30 °C. Soluble in alcohol and ether. Often transported as a 25% solution in dimethyl phthalate for use as an initiator and catalyst., Colorless solid; Available as 25% solution in dimethyl phthalate; [Hawley] mp = 30 deg C; [ChemIDplus]
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Boiling Point

63 °C @ 21 mm Hg
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Flash Point

113 °F (NFPA, 2010), 113 °F OC
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Solubility

Slightly soluble in cold water, Very soluble in ethanol and ethyl ether
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Density

1.18 @ 20 °C, STRONG PUNGENT ODOR; SHOCK-SENSITIVE CRYSTALS MAY FORM BELOW 17 °F; VAPOR DENSITY: 4.07 /25% SOLN/, DENSITY: 1.18 /25% SOLN/
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Color/Form

Colorless crystals, NEEDLES FROM ETHER, LEAVES

CAS No.

110-22-5
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Melting Point

30 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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